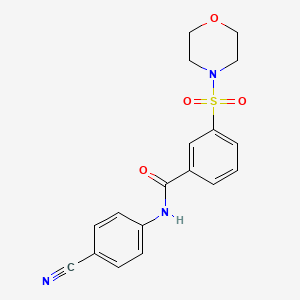

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-13-14-4-6-16(7-5-14)20-18(22)15-2-1-3-17(12-15)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOJEIXVCOWKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenylamine with benzoyl chloride to form N-(4-cyanophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Key Structural and Functional Insights

Electron-Withdrawing Groups: The cyano group in the target compound contrasts with trifluoromethyl () and chloro (). Difluoromethyl sulfonyl () introduces both electron-withdrawing and lipophilic effects, which may improve membrane permeability compared to the target compound .

Heterocyclic Modifications :

- Pyridyl thiazole () and methylsulfanyl oxadiazole () substituents introduce aromatic and heterocyclic moieties, respectively. These groups are often leveraged in drug design for targeted interactions (e.g., kinase ATP-binding pockets) .

Pharmacokinetic Implications: The morpholine sulfonyl group in the target compound and analogs enhances solubility via hydrogen bonding, critical for oral bioavailability.

Research Findings and Implications

- Biological Activity : While direct bioactivity data for the target compound are absent, analogs like the trifluoromethyl derivative () demonstrate high purity (95.4% UV) and stability, suggesting robust synthetic routes for similar benzamides .

- Synthetic Feasibility : The use of palladium catalysts (e.g., in ) indicates that Suzuki-Miyaura coupling could be applicable for synthesizing derivatives with boronic acid substituents .

- Thermal Stability : The trifluoromethyl analog’s melting point (182–184°C) suggests moderate thermal stability, which may correlate with the target compound’s crystallinity .

Biological Activity

N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyanophenyl group , a morpholine sulfonyl moiety , and a benzamide core , which contribute to its unique biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its solubility and electronic properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . It has been shown to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study reported an IC50 value of 5.5 µM in H9 cells, indicating potent activity against specific tumor types .

The mechanism of action appears to involve the inhibition of key cellular pathways related to tumor growth. The compound may act on various targets, including enzymes involved in cell signaling and proliferation. Its ability to disrupt these pathways is crucial for its antitumor effects.

Comparative Analysis with Related Compounds

To understand the biological profile of this compound better, it is helpful to compare it with related compounds. Below is a table summarizing the biological activities and IC50 values of several benzamide derivatives:

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Cyanophenyl + Morpholine Sulfonyl | 5.5 | Antitumor |

| N-(2-nitrophenyl)-4-morpholine-benzamide | Nitro group instead of cyano | 10.2 | Antibacterial |

| N-(3-cyanophenyl)-4-morpholine-benzamide | Different position of cyano group | 8.0 | Antiviral |

| N-(2-fluorophenyl)-4-morpholine-benzamide | Fluorinated aromatic ring | 6.5 | Enhanced metabolic stability |

Case Studies

- Antiviral Activity : In a study focusing on HIV-1 replication, the compound demonstrated significant antiviral properties, with an IC50 value of 3.1 µM in H9 cells . This suggests potential applications in treating viral infections.

- Inhibition of Ectonucleotidases : Another study evaluated the compound's effect on human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase). The results indicated that it selectively inhibited h-NTPDase1 with an IC50 value of 2.88 µM, highlighting its potential in treating conditions like thrombosis and diabetes .

Q & A

Q. What are the key steps in synthesizing N-(4-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Sulfonation : Introducing the morpholine-4-sulfonyl group via sulfonation reagents (e.g., chlorosulfonic acid), requiring precise temperature control (0–5°C) to minimize side reactions.

- Amidation : Coupling the sulfonated intermediate with 4-cyanophenylamine using coupling agents like EDC/HOBt, with solvent choice (DMF or dichloromethane) critical for yield .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction time and stoichiometric ratios must be empirically optimized using DOE (Design of Experiments) approaches .

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl and cyanophenyl groups).

- FT-IR : Validates functional groups (e.g., sulfonyl S=O stretching at ~1350 cm).

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation and crystal packing, critical for SAR studies .

Q. How is the compound’s biological activity initially assessed in vitro?

Primary assays include:

- Kinase Inhibition Assays : Screening against kinases (e.g., PI3K/AKT pathway) using ATP-competitive assays.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC values.

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce impurities?

Use a response surface methodology (RSM) to model interactions between variables:

- Solvent polarity : Polar aprotic solvents (DMF) enhance sulfonation but may increase hydrolysis; non-polar solvents reduce side reactions.

- Temperature : Lower temps (<10°C) suppress decomposition during sulfonation.

- Catalyst loading : EDC/HOBt at 1.2–1.5 equivalents balances reactivity and cost .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC values)?

- Replicate experiments : Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays).

- Orthogonal assays : Validate binding affinity via SPR (Surface Plasmon Resonance) if fluorescence-based assays show variability.

- Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay buffers, as aggregation can skew results .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

- Systematic substituent variation : Replace the cyanophenyl group with halogenated or methoxy analogs to assess electronic effects.

- Morpholine ring modifications : Substitute morpholine with piperazine or thiomorpholine to study steric and solubility impacts.

- Computational docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .

Q. What are the challenges in analyzing metabolic stability, and how can they be mitigated?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Metabolite identification : Use high-resolution LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP inhibition studies : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations.

- Pharmacophore modeling : Define essential features (e.g., sulfonyl acceptor, cyanophenyl hydrophobe) for virtual screening.

- ADMET Prediction : Use tools like SwissADME to estimate permeability, solubility, and toxicity .

Q. What experimental approaches resolve spectral data contradictions (e.g., ambiguous NMR peaks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.